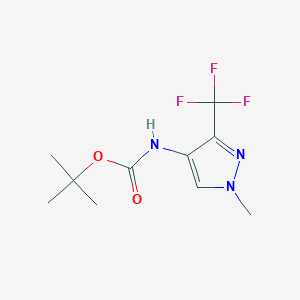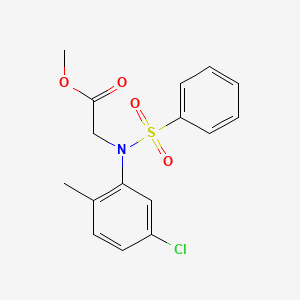![molecular formula C13H11ClFN B2672161 N-[(2-chlorophenyl)methyl]-4-fluoroaniline CAS No. 356531-97-0](/img/structure/B2672161.png)
N-[(2-chlorophenyl)methyl]-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-[(2-chlorophenyl)methyl]-4-fluoroaniline” involves a benzene ring (aniline part) substituted with a fluorine atom and a complex group involving a chlorine atom (chlorophenyl part). The InChI code for this compound is 1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 .Chemical Reactions Analysis
While specific chemical reactions involving “N-[(2-chlorophenyl)methyl]-4-fluoroaniline” are not available, compounds with similar structures are often involved in various chemical reactions. For instance, ketamine, a compound with a similar structure, can be synthesized using a hydroxy ketone intermediate .Physical And Chemical Properties Analysis
“N-[(2-chlorophenyl)methyl]-4-fluoroaniline” is a liquid at room temperature. It has a molecular weight of 235.69. The InChI code for this compound is 1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 .Wissenschaftliche Forschungsanwendungen
Microsomal Metabolism Studies
Research on rat liver microsomal metabolism of halogenated anilines, including 2-chloro-4-methylaniline, has identified various metabolic pathways such as side-chain C-hydroxylation, N-hydroxylation, and the formation of benzyl alcohols, benzaldehydes, and secondary amines. These studies provide insight into how compounds similar to N-[(2-chlorophenyl)methyl]-4-fluoroaniline might be metabolized in biological systems, highlighting the significance of the type of halogen substituent on metabolic rates (Boeren et al., 1992).
Synthesis and Characterization
Research on the synthesis and spectroscopic properties of new thiourea derivatives, including compounds with chloro and fluoro substituents, offers valuable information on creating compounds with potential antimicrobial and antibiofilm properties. This indicates a pathway for synthesizing and analyzing compounds like N-[(2-chlorophenyl)methyl]-4-fluoroaniline and exploring their biological applications (Limban et al., 2011).
Application in Environmental Studies
Studies on the sonochemical degradation of aromatic pollutants, including chloro and fluoro substituted phenols, demonstrate the potential of ultrasound in the mineralization of compounds similar to N-[(2-chlorophenyl)methyl]-4-fluoroaniline. This research highlights the efficiency of sonochemical processes in degrading environmental pollutants without leaving harmful byproducts, suggesting an application for N-[(2-chlorophenyl)methyl]-4-fluoroaniline in environmental remediation efforts (Goskonda et al., 2002).
Analytical Chemistry Applications
The development of analytical methods, such as the determination of amino acids by capillary zone electrophoresis, involves the synthesis of novel labeling reagents that could potentially be applied in the study of compounds like N-[(2-chlorophenyl)methyl]-4-fluoroaniline. These methods provide high sensitivity and specificity for detecting and analyzing small molecules in complex biological matrices (Higashijima et al., 1992).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHNBFNWGXIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672079.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2672083.png)


![N-(2-Methylpropyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2672089.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)
![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)
![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)


![N-(2-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672100.png)
